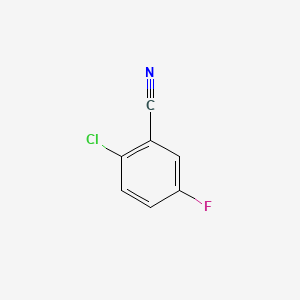

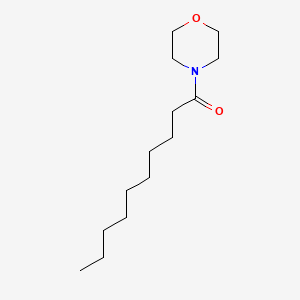

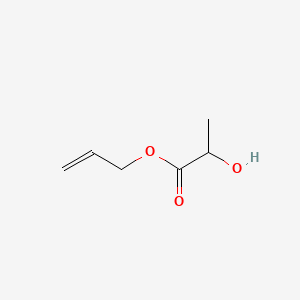

![molecular formula C5H2ClN3O2S B1347130 6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole CAS No. 23576-89-8](/img/structure/B1347130.png)

6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

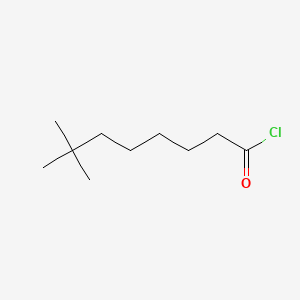

6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole is a chemical compound with the molecular formula C5H2ClN3O2S and a molecular weight of 203.611. It is a solid substance with a melting point between 192 - 193°C1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole.Molecular Structure Analysis

The InChI code for 6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole is 1S/C5H2ClN3O2S/c6-3-4 (9 (10)11)8-1-2-12-5 (8)7-3/h1-2H1. This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole.Physical And Chemical Properties Analysis

As mentioned earlier, 6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole is a solid substance with a melting point between 192 - 193°C1. Its molecular weight is 203.611.Aplicaciones Científicas De Investigación

Antibacterial and Antioxidant Activities

- Scientific Field : Medicinal Chemistry .

- Summary of Application : Thiazole-based Schiff base compounds, which may include “6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole”, have been found to have significant antibacterial and antioxidant activities . They have the ability to modulate the activity of many enzymes involved in metabolism .

- Methods of Application : Conventional and green approaches using ZnO nanoparticles as catalyst were used to synthesize these compounds . The compounds were then tested for their activities towards Gram-negative E. coli and Gram-positive S. aureus .

- Results : Among the synthesized compounds, some showed good activities towards E. coli and S. aureus at 200 μg/mL compared to amoxicillin . Some compounds displayed better DPPH radical scavenging potency with IC 50 values of 3.6 and 3.65 μg/mL, respectively, compared to ascorbic acid .

Various Biological Activities

- Scientific Field : Medicinal Chemistry .

- Summary of Application : Thiazole derivatives have been found to have several biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Antitumor and Cytotoxic Activity

- Scientific Field : Medicinal Chemistry .

- Summary of Application : Thiazole derivatives, including potentially “6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole”, have been found to have antitumor and cytotoxic activities .

- Methods of Application : A series of thiazole derivatives were synthesized and their cytotoxicity activity was tested on three human tumor cell lines .

- Results : Some of the synthesized compounds demonstrated potent effects on a prostate cancer .

Safety And Hazards

The safety information available indicates that 6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole may be harmful if swallowed or inhaled, and may cause skin and eye irritation1. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling1.

Direcciones Futuras

I couldn’t find specific information on the future directions of research or applications for 6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole.

Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.

Propiedades

IUPAC Name |

6-chloro-5-nitroimidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClN3O2S/c6-3-4(9(10)11)8-1-2-12-5(8)7-3/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLASBESFPINWKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC(=C(N21)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20306657 |

Source

|

| Record name | 6-chloro-5-nitroimidazo[2,1-b][1,3]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole | |

CAS RN |

23576-89-8 |

Source

|

| Record name | 23576-89-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloro-5-nitroimidazo[2,1-b][1,3]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.